4-(benzyloxy)benzaldehyde N-(3-chlorophenyl)thiosemicarbazone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Benzyloxy)benzaldehyde N-(3-chlorophenyl)thiosemicarbazone: is a chemical compound with the molecular formula C21H18ClN3OS and a molecular weight of 395.914 g/mol . This compound is part of the thiosemicarbazone family, known for their diverse biological activities and potential therapeutic applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-(benzyloxy)benzaldehyde N-(3-chlorophenyl)thiosemicarbazone typically involves the reaction of 4-(benzyloxy)benzaldehyde with N-(3-chlorophenyl)thiosemicarbazide under controlled conditions . The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the mixture being refluxed for several hours to ensure complete reaction .
Industrial Production Methods: This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions: 4-(Benzyloxy)benzaldehyde N-(3-chlorophenyl)thiosemicarbazone can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiosemicarbazone group to corresponding amines.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzaldehyde moiety.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted benzaldehyde derivatives.
Wissenschaftliche Forschungsanwendungen
4-(Benzyloxy)benzaldehyde N-(3-chlorophenyl)thiosemicarbazone has several scientific research applications, including:
Chemistry:
Biology:
- Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of metalloproteases .
Medicine:
- Explored for its anticancer properties, showing cytotoxic activity against certain cancer cell lines .
- Potential use in the treatment of bacterial and fungal infections due to its antimicrobial properties .
Industry:
Wirkmechanismus
The mechanism of action of 4-(benzyloxy)benzaldehyde N-(3-chlorophenyl)thiosemicarbazone involves its interaction with specific molecular targets. For instance, it can inhibit metalloproteases by binding to the active site of the enzyme, thereby preventing substrate access . This inhibition can lead to the disruption of essential biological processes in cancer cells, contributing to its cytotoxic effects .
Vergleich Mit ähnlichen Verbindungen
- 4-(Benzyloxy)benzaldehyde N-(3-methylphenyl)thiosemicarbazone .
- 4-(Benzyloxy)benzaldehyde N-(4-methoxyphenyl)thiosemicarbazone .
- 3-(Benzyloxy)benzaldehyde N-(3-chlorophenyl)thiosemicarbazone .
Uniqueness: 4-(Benzyloxy)benzaldehyde N-(3-chlorophenyl)thiosemicarbazone is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the 3-chlorophenyl group can enhance its binding affinity to certain molecular targets, making it a more potent inhibitor compared to its analogs .
Eigenschaften
CAS-Nummer |
764653-32-9 |
---|---|
Molekularformel |
C21H18ClN3OS |
Molekulargewicht |
395.9 g/mol |
IUPAC-Name |
1-(3-chlorophenyl)-3-[(E)-(4-phenylmethoxyphenyl)methylideneamino]thiourea |
InChI |
InChI=1S/C21H18ClN3OS/c22-18-7-4-8-19(13-18)24-21(27)25-23-14-16-9-11-20(12-10-16)26-15-17-5-2-1-3-6-17/h1-14H,15H2,(H2,24,25,27)/b23-14+ |
InChI-Schlüssel |
BKBXZOTYWVHJHM-OEAKJJBVSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)/C=N/NC(=S)NC3=CC(=CC=C3)Cl |
Kanonische SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C=NNC(=S)NC3=CC(=CC=C3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.